molecular formula C13H20N2O2S B2355561 1-[(4-Propylphenyl)sulfonyl]piperazine CAS No. 222544-32-3

1-[(4-Propylphenyl)sulfonyl]piperazine

Cat. No.: B2355561
CAS No.: 222544-32-3
M. Wt: 268.38
InChI Key: UJGNXLDOTDJYGH-UHFFFAOYSA-N
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Description

1-[(4-Propylphenyl)sulfonyl]piperazine is a piperazine derivative featuring a sulfonyl group attached to a 4-propylphenyl substituent. Piperazine derivatives are widely studied due to their structural versatility and diverse biological activities, including antimicrobial, psychoactive, and receptor-modulating properties . The synthesis of this compound typically involves reacting 4-propylphenylsulfonyl chloride with piperazine in tetrahydrofuran (THF) at controlled temperatures, followed by purification via crystallization .

Properties

IUPAC Name

1-(4-propylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-3-12-4-6-13(7-5-12)18(16,17)15-10-8-14-9-11-15/h4-7,14H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGNXLDOTDJYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Propylphenyl)sulfonyl]piperazine typically involves the reaction of 4-propylbenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-Propylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Propylphenyl)sulfonyl]piperazine is a chemical compound with a piperazine backbone substituted with a propylphenylsulfonyl group. It has a molecular formula of C13H20N2O2SC_{13}H_{20}N_2O_2S and a molecular weight of 268.38 g/mol. The compound is known for its various biological activities, particularly in neuropharmacology, and has potential therapeutic applications in treating psychiatric disorders. It acts as a serotonin receptor antagonist and a dopamine receptor agonist, influencing neurotransmitter systems involved in mood regulation and cognitive functions.

Scientific Research Applications

This compound is used in various scientific research fields:

  • Neuropharmacology: It is used to study its interactions with serotonin and dopamine receptors, which are crucial in understanding its pharmacological profile.
  • Drug Development: The compound’s dual activity as a serotonin receptor antagonist and a dopamine receptor agonist suggests potential therapeutic applications in treating psychiatric disorders.
  • Synthesis of Derivatives: The sulfonyl group's reactivity allows it to participate in nucleophilic substitution reactions. The piperazine nitrogen atoms can also undergo protonation or alkylation reactions, facilitating the synthesis of derivatives with varied pharmacological properties.

Related Compounds

Several compounds share structural similarities with this compound:

Compound NameStructure CharacteristicsUnique Features
1-[(4-Nitrophenyl)sulfonyl]piperazineContains a nitrophenyl group instead of propylEnhanced solubility and different biological activity
1-(Phenoxy) piperazineFeatures an ether linkage instead of sulfonamideDifferent pharmacological effects due to ether nature
1-[4-(Trifluoromethyl)phenyl]piperazineContains trifluoromethyl substituentIncreased lipophilicity and altered receptor binding

These variations in substituents can significantly influence their biological activities and pharmacological profiles.

Patent Information

Mechanism of Action

The mechanism of action of 1-[(4-Propylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and altering their function. The pathways involved in its action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Structural Similarities and Differences

Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP) based on their aromatic substituents . 1-[(4-Propylphenyl)sulfonyl]piperazine belongs to the phenylpiperazine subclass, distinguished by its sulfonyl group and 4-propylphenyl side chain. Key structural analogs include:

Compound Substituents Key Structural Features
This compound 4-propylphenyl, sulfonyl Bulky alkyl chain, sulfonyl linkage
TFMPP (1-(3-Trifluoromethylphenyl)piperazine) 3-trifluoromethylphenyl Electron-withdrawing CF₃ group
mCPP (1-(3-Chlorophenyl)piperazine) 3-chlorophenyl Halogen substituent
BZP (1-Benzylpiperazine) Benzyl Simple aromatic ring
ASP (1-[(4-Bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine) Bromophenoxy, fluorophenylsulfonyl Dual functional groups

Pharmacological Profiles

Serotonergic Activity
  • TFMPP : Selective 5-HT1B receptor agonist with moderate affinity for 5-HT1A . Reduces locomotor activity in rats via 5-HT1B/1C activation .
  • mCPP : Binds to 5-HT2C receptors, implicated in anxiety and appetite regulation .
  • BZP : Acts as a dopamine reuptake inhibitor, producing amphetamine-like psychostimulant effects .

The sulfonyl group in this compound may enhance metabolic stability compared to non-sulfonylated analogs like TFMPP or BZP, though receptor affinity data are unavailable in the evidence.

Antimicrobial Activity
  • 1-(4-Chlorophenyl)-1-propylpiperazine : Exhibits excellent activity against S. aureus .
  • 1-(4-Methylphenyl)-1-propylpiperazine: Effective against P. aeruginosa .

The propylphenyl substituent in the target compound could similarly influence antimicrobial potency, though direct studies are needed.

Plant Growth Modulation
  • ASP: Mimics auxin activity in Arabidopsis, inhibiting root elongation and promoting root hair development . This suggests sulfonyl-piperazines may interact with non-mammalian biological pathways.

Biological Activity

1-[(4-Propylphenyl)sulfonyl]piperazine is a sulfonyl piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a piperazine ring substituted with a propylphenylsulfonyl group, which is believed to influence its interaction with biological targets, particularly in the context of neurotransmitter modulation and enzyme inhibition.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N2O2SC_{13}H_{18}N_2O_2S, with a molecular weight of approximately 270.36 g/mol. The compound's structure can be represented as follows:

SMILES CCCC1CCN(CC1)S(=O)(=O)c1ccc(cc1)C\text{SMILES }CCCC1CCN(CC1)S(=O)(=O)c1ccc(cc1)C

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter pathways and inhibit specific enzymes. Research indicates that this compound interacts with serotonin receptors, which play a crucial role in mood regulation and cognitive functions. Its sulfonamide moiety may enhance binding affinity and selectivity towards these receptors, making it a candidate for further development as an antidepressant or anxiolytic agent .

Neurotransmitter Modulation

Studies have shown that this compound acts as a modulator of neurotransmitter systems, particularly those involving serotonin (5-HT) receptors. In vitro assays demonstrated that the compound exhibits antagonist properties at various serotonin receptor subtypes, including 5-HT3 and 5-HT6 receptors. The inhibition of these receptors suggests potential applications in treating disorders such as anxiety and depression .

Enzyme Inhibition

In addition to its effects on neurotransmitters, this compound has been evaluated for its enzyme inhibitory properties. Specifically, it has shown promise as an inhibitor of enzymes involved in lipid metabolism and inflammatory pathways. For instance, it has been reported to inhibit the enzyme autotaxin, which is implicated in cancer progression and inflammatory diseases . The IC50 values for these inhibitory activities typically fall within the micromolar range, indicating a moderate level of potency.

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonyl piperazines, including this compound:

  • Antidepressant Activity : In a rodent model, administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. Behavioral tests such as the forced swim test indicated that treated animals displayed increased mobility, suggesting an antidepressant effect .
  • Anti-inflammatory Effects : In vitro studies using human cell lines demonstrated that this compound could reduce pro-inflammatory cytokine production, supporting its potential role in managing inflammatory conditions.

Summary of Research Findings

Study Findings Significance
Neurotransmitter ModulationAntagonist at 5-HT3 and 5-HT6 receptorsPotential antidepressant/anxiolytic agent
Enzyme InhibitionInhibits autotaxin with IC50 in micromolar rangeImplications for cancer and inflammatory disease
Behavioral StudiesReduced depressive-like behaviors in rodent modelsSupports therapeutic use in mood disorders

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